molecular formula C6H9F3N4O B1477386 1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2098106-54-6

1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No. B1477386
CAS RN: 2098106-54-6
M. Wt: 210.16 g/mol
InChI Key: XBNSKXUTHBTEAY-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol, also known as 2-Azidoethyltriazolam, is an azido-substituted azetidine derivative. It is a synthetic compound with a variety of applications in scientific research and other areas. This compound is of particular interest due to its unique structure, which allows for a wide range of reactions, including nucleophilic substitution and cyclization reactions.

Scientific Research Applications

Metathesis Reactions in Synthesis and Drug Research

Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are pivotal in synthesizing cyclic β-amino acids and their derivatives, which are essential in drug research. These methodologies facilitate the production of densely functionalized derivatives, showcasing the compound's potential utility in creating new molecular entities with biological relevance. The versatility and efficiency of these reactions highlight the compound's applicability in synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Synthesis of 1,4-disubstituted 1,2,3-triazoles

The synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitated by Huisgen 1,3-dipolar azide-alkyne cycloaddition, underscores the compound's relevance in creating scaffolds for drug discovery and material science applications. This click chemistry approach is noted for its simplicity, high selectivity, and efficiency, leading to compounds with broad biological activities. Such methodologies could potentially involve or be applied analogously to the synthesis of 1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol derivatives for similar purposes (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).

Trifluoromethylpyrazoles in Medicinal Chemistry

Trifluoromethylpyrazoles are noted for their anti-inflammatory and antibacterial properties, indicating the potential of trifluoromethyl groups in enhancing the activity profile of compounds. This suggests that incorporating the trifluoromethyl group, as seen in 1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol, could be strategically advantageous in designing new pharmaceutical agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Environmental Fate and Effects of Trifluoromethyl Compounds

The use and environmental impact of trifluoromethyl-containing compounds, such as TFM, highlight the ecological considerations of deploying such chemicals. While TFM is primarily used in the Great Lakes basin for controlling sea lamprey populations, its non-persistence and minimal long-term toxicological risk underline the environmental compatibility of trifluoromethyl derivatives. This context is crucial for understanding the ecological implications of synthesizing and applying compounds like 1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol in various applications (Hubert, 2003).

properties

IUPAC Name

1-(2-azidoethyl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N4O/c7-6(8,9)5(14)3-13(4-5)2-1-11-12-10/h14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNSKXUTHBTEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCN=[N+]=[N-])(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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